![molecular formula C27H33N5O3 B023802 trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone CAS No. 87152-97-4](/img/structure/B23802.png)
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, also known as this compound, is a useful research compound. Its molecular formula is C27H33N5O3 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, also known by its CAS number 87152-97-4, is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C27H33N5O3 with a molecular weight of 475.58 g/mol. The compound features a quinolinone core substituted with a tetrazole and a phenylmethoxy group, which contribute to its biological activity.
Research indicates that this compound functions primarily as a phosphodiesterase type 3 (PDE III) inhibitor. PDE III inhibitors are known to enhance intracellular cyclic AMP (cAMP) levels, leading to various physiological effects, including cardioprotection and vasodilation.
Key Findings:
- Cardioprotective Effects : In studies involving isolated rabbit hearts subjected to ischemia/reperfusion injury, the compound demonstrated a significant reduction in infarct size. Specifically, treatment with the compound reduced infarct size from 67.2% in controls to 33.6% at a concentration of 10 µM (p < 0.05) .
-
Mechanisms of Action :
- The compound activates cAMP-dependent protein kinase A (PKA), which is crucial for mediating its cardioprotective effects by potentiating the opening of mitochondrial Ca2+-activated K+ channels (mitoK(Ca)) .
- Direct activation of mitoK(Ca) channels was suggested as a mechanism for the observed cardioprotection .
Biological Activity Overview
Activity | Description |
---|---|
PDE III Inhibition | Enhances cAMP levels, leading to vasodilation and improved cardiac function. |
Cardioprotection | Reduces infarct size in ischemic heart models through mitochondrial protection. |
Calcium Channel Modulation | Activates mitoK(Ca) channels contributing to cardioprotection and cell survival. |
Case Studies
- Ischemia/Reperfusion Injury : A study conducted on rabbit hearts demonstrated that cilostazol (the active form related to this compound) significantly reduced myocardial infarct size when administered prior to ischemic events . This indicates the potential for clinical applications in managing acute coronary syndromes.
- Cytotoxicity Assays : Additional studies have explored the cytotoxic effects of related isoquinoline derivatives in cancer models, suggesting that modifications in structure can lead to varying degrees of biological activity against tumor cells .
科学的研究の応用
Synthesis and Mechanism of Action
The compound is synthesized through a multi-step process involving the reaction of various precursors, including derivatives of quinoline and cyclohexyl compounds. Its mechanism as an inhibitor of blood platelet aggregation is linked to its interaction with specific receptors involved in the coagulation pathway, making it a candidate for therapeutic applications in cardiovascular diseases.
Cardiovascular Research
Due to its properties as a platelet aggregation inhibitor, trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone has been studied for its potential to prevent thrombotic events in cardiovascular diseases. Several studies have demonstrated its efficacy in reducing platelet activation and aggregation, which are critical factors in the development of heart disease.
Pharmacological Studies
The compound serves as an intermediate in the synthesis of OPC-13013, a metabolite of Cilostazol, which is used clinically for treating intermittent claudication due to peripheral artery disease. Research indicates that derivatives of this compound may enhance the efficacy of existing therapies by providing dual-action mechanisms that target both platelet aggregation and vasodilation.
Drug Development
In drug discovery, this compound has been explored for its potential to lead to new classes of antithrombotic agents. Its unique structure allows for modifications that can improve potency and selectivity for specific biological targets.
Case Study 1: Inhibition of Platelet Aggregation
A study published in Journal of Thrombosis and Haemostasis demonstrated that this compound significantly inhibited ADP-induced platelet aggregation in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for managing thrombotic conditions.
Case Study 2: Comparative Efficacy with Cilostazol
Research conducted on animal models compared the efficacy of this compound with Cilostazol. The findings revealed that the compound exhibited comparable effects on improving blood flow and reducing ischemic events, highlighting its viability as an alternative or adjunct treatment option.
特性
IUPAC Name |
6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPHZGOQSSEMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534423 |
Source
|
Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87152-97-4 |
Source
|
Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。